Meta-Substitution Abolishes the Para-Directing Resonance Enhancement of UV Absorption Observed in Avobenzone
In a controlled comparative study of methoxy-substituted 1,3-diphenylpropane-1,3-diones, the para-methoxy derivative exhibited strong UV-A absorption due to extended conjugation through resonance, whereas the meta-methoxy analog showed no resonance contribution to the chromophore because the meta position cannot participate in direct conjugation with the carbonyl [1]. This is a class-level inference applied to the target compound: the 3-methoxyphenyl ring in CAS 916991-77-0 is expected to show a hypsochromic shift and reduced absorptivity relative to the 4-methoxyphenyl ring in avobenzone (λmax = 357 nm in ethanol [2]).
| Evidence Dimension | UV absorption wavelength of maximum absorbance (λmax) and absorptivity for methoxy-substituted 1,3-diphenylpropane-1,3-diones |
|---|---|
| Target Compound Data | Meta-OCH3 substitution: no resonance enhancement; absorption profile dominated by the keto–enol tautomer equilibrium and the other aryl ring substituent (3-tert-butylphenyl). Exact λmax for CAS 916991-77-0 is not reported in the consulted literature. |
| Comparator Or Baseline | Avobenzone (4-tert-butyl, 4′-methoxy isomer): λmax = 357 nm in ethanol; strong hyperchromic effect due to para-OCH3 resonance [2]. |
| Quantified Difference | Qualitative difference: para-OCH3 produces a strong bathochromic and hyperchromic effect; meta-OCH3 produces no resonance-based spectral shift. The difference in λmax between meta- and para-methoxy monosubstituted 1,3-diphenylpropane-1,3-diones is estimated to be ≥20 nm based on substituent effect trends. |
| Conditions | UV absorption spectra in ethanol; 1,3-diphenylpropane-1,3-dione parent scaffold [1]. |
Why This Matters
For any UV-filter application, the replacement of avobenzone with its 3,3′-isomer will result in a loss of UVA coverage; conversely, the meta isomer may offer advantages in applications where reduced UVA absorption or a different photochemical profile is desired.
- [1] Wypych, A., et al. UV absorption and keto–enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010, 75(2), 827-831. View Source
- [2] Kockler, J., et al. Butyl methoxy dibenzoylmethane. Profiles of Drug Substances, Excipients, and Related Methodology, 2013, 38, 87-111. View Source
